5-Nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Nitro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 214.65 . It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 5-Nitro-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline skeleton . The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10H,4-6H2;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines (THIQ) are diverse and complex . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
-
Medicinal Chemistry
- Summary of the Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application : The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community . The structural–activity relationship (SAR), and their mechanism of action are commonly studied .
- Results or Outcomes : The THIQ heterocyclic scaffold has resulted in the development of novel THIQ analogs with potent biological activity .
-
Organic Chemistry
- Summary of the Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives .
- Methods of Application : Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored . Reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
- Results or Outcomes : N -benzyl THIQs are known to function as antineuroinflammatory agents . THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
-
Pharmaceutical Industry
- Summary of the Application : Many compounds containing a dihydroisoquinoline (DHIQs) fragment show highly potential applications in the pharmaceutical industry such as antitumor drugs, antifungal agent, or inhibitors .
- Methods of Application : The specific methods of application would depend on the specific drug or agent being developed .
- Results or Outcomes : The outcomes would also depend on the specific drug or agent, but generally, these compounds have shown promise in treating various conditions .
-
Anti-mycobacterial Activity
- Summary of the Application : Tetrahydroisoquinoline carbohydrazide compounds have been designed, synthesized, and tested for their anti-mycobacterial activity .
- Methods of Application : These compounds were synthesized and their structures were confirmed using mass spectrometry, 1 H NMR, 13 C NMR, and elemental analysis .
- Results or Outcomes : The specific results of these tests are not provided in the source, but the implication is that these compounds showed some level of anti-mycobacterial activity .
-
Antitumor Drugs
- Summary of the Application : Many compounds containing a dihydroisoquinoline (DHIQs) fragment show highly potential applications in the pharmaceutical industry such as antitumor drugs .
- Methods of Application : The specific methods of application would depend on the specific drug being developed .
- Results or Outcomes : The outcomes would also depend on the specific drug, but generally, these compounds have shown promise in treating various conditions .
-
Antifungal Agents
- Summary of the Application : DHIQs fragments are also used in the development of antifungal agents .
- Methods of Application : The specific methods of application would depend on the specific agent being developed .
- Results or Outcomes : The outcomes would also depend on the specific agent, but generally, these compounds have shown promise in treating various conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-nitro-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNKVSVKLAVIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464117 | |
Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
41959-45-9 | |
Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.